2-Benzyloxy-nicotinic acid is a 2,6-disubstituted nicotinic acid derivative investigated for its potential to disrupt protein-protein interactions (PPIs) []. PPIs are crucial for various biological processes, and their dysregulation can lead to diseases like cancer [].
Specifically, 2-benzyloxy-nicotinic acid derivatives have been explored for their ability to inhibit the interaction between the anti-apoptotic protein Mcl-1 and the pro-apoptotic protein Bak []. This interaction prevents Bak from initiating apoptosis, allowing cancer cells to evade cell death [].
2-Benzyloxy-nicotinic acid derivatives can be synthesized in a four-step process starting from commercially available materials []. This synthesis involves:
This synthetic route allows for the generation of diverse 2-benzyloxy-nicotinic acid derivatives for structure-activity relationship (SAR) studies [].
The mechanism of action of 2-benzyloxy-nicotinic acid derivatives involves binding to the p2 pocket of the Mcl-1 protein []. This binding disrupts the interaction between Mcl-1 and Bak, allowing Bak to activate the apoptotic pathway and induce cell death in cancer cells []. The carboxylic acid group of the molecule is proposed to form a crucial salt bridge with R263 in the Mcl-1 binding pocket [].
The primary application of 2-benzyloxy-nicotinic acid derivatives, as explored in the provided literature, is in the development of novel small-molecule inhibitors of the Mcl-1–Bak protein-protein interaction []. These inhibitors have potential applications in cancer therapy by promoting apoptosis in cancer cells that overexpress Mcl-1 [].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6